molecular formula C7H15NO3 B2929146 2-Amino-4-methoxy-4-methylpentanoic acid CAS No. 1698493-03-6

2-Amino-4-methoxy-4-methylpentanoic acid

Cat. No.: B2929146
CAS No.: 1698493-03-6
M. Wt: 161.201
InChI Key: LTDMWBCMUUSQGW-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-4-methylpentanoic acid (CAS 1698493-03-6) is a non-proteinogenic amino acid derivative of interest in pharmaceutical research and development. With a molecular formula of C 7 H 15 NO 3 and a molecular weight of 161.20 g/mol, this compound is characterized by a methoxy group adjacent to a tertiary carbon within its pentanoic acid backbone, a structure that may influence its steric and electronic properties . This high-purity compound (NLT 97%) serves as a critical building block (API intermediate) for the synthesis of more complex molecules . Its structural features make it a valuable scaffold for creating compound libraries in medicinal chemistry, particularly for investigating new therapeutic agents. The growth of the nutraceutical and pharmaceutical sectors, which increasingly rely on specialized amino acid derivatives to enhance metabolic functions and support neurological health, drives the demand for such high-quality intermediates . Researchers utilize this compound in exploratory studies to probe structure-activity relationships and develop novel bioactive substances. This product is certified under ISO quality systems to ensure consistency and reliability for research applications . It is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-amino-4-methoxy-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,11-3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDMWBCMUUSQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-4-methylpentanoic acid typically involves the reaction of 4-methoxy-1-methyl-2-nitrobenzene with sodium hydroxide in methanol, followed by the addition of water and dimethyl sulfoxide (DMSO). The reaction mixture is stirred at 90°C, and the product is isolated through a series of extractions and purifications .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Oximes and nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-methoxy-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-4-methylpentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate enzymatic activities and cellular processes .

Comparison with Similar Compounds

3-Amino-4-methylpentanoic Acid (CAS 5699-54-7)

  • Molecular Formula: C₆H₁₃NO₂ (131.18 g/mol)
  • Key Differences : Lacks the methoxy group at the 4-position, instead featuring a simpler methyl substituent.
  • Implications: Reduced steric hindrance and polarity compared to the target compound. Storage conditions (-20°C for stability) suggest sensitivity to degradation, which the methoxy group in 2-Amino-4-methoxy-4-methylpentanoic acid might mitigate .

(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid (CAS 87421-24-7)

  • Molecular Formula: C₆H₁₃NO₃ (147.17 g/mol)
  • Key Differences : Replaces the methoxy group with a hydroxyl group at the 3-position and retains stereochemical specificity (2R,3R configuration).
  • Stereochemistry may also influence receptor binding or metabolic processing .

2-Amino-4-hydroxy-3-methylpentanoic Acid (4-Hydroxyisoleucine, CAS 50764-07-3)

  • Molecular Formula: C₆H₁₃NO₃ (147.17 g/mol)
  • Key Differences : Hydroxyl group at the 4-position instead of methoxy, with (2R,3R,4R)-stereochemistry.
  • Implications : The hydroxyl group facilitates hydrogen bonding, which could enhance interactions with enzymes or transporters. However, the methoxy group in the target compound may confer greater metabolic stability by resisting oxidation or hydrolysis .

2-Aminomethyl-4-methylpentanoic Acid (CAS 100869-07-6)

  • Molecular Formula: C₇H₁₅NO₂ (145.20 g/mol)
  • Key Differences: Features an aminomethyl substituent at the 2-position instead of a methoxy group at the 4-position.
  • This contrasts with the hydrophobic methoxy group in the target compound .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Notable Properties
This compound C₇H₁₅NO₃ 161.20 Methoxy, methyl, amino Not specified High lipophilicity, metabolic stability
3-Amino-4-methylpentanoic acid C₆H₁₃NO₂ 131.18 Methyl, amino Not specified Lower steric hindrance, labile
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid C₆H₁₃NO₃ 147.17 Hydroxyl, methyl, amino 2R,3R Polar, stereospecific interactions
4-Hydroxyisoleucine C₆H₁₃NO₃ 147.17 Hydroxyl, methyl, amino 2R,3R,4R Hydrogen bonding, metabolic substrate
2-Aminomethyl-4-methylpentanoic acid C₇H₁₅NO₂ 145.20 Aminomethyl, methyl, amino Not specified Charged moiety, ionic interactions

Key Research Findings

Synthetic Accessibility: The methoxy group in this compound can be introduced via alkylation of a hydroxyl precursor using reagents like methyl iodide (MeI) under basic conditions, as seen in analogous syntheses .

Stability : Methoxy-substituted compounds generally exhibit greater stability against oxidative and hydrolytic degradation compared to hydroxylated analogs, which may require stringent storage conditions (e.g., -20°C) .

Biological Implications : The lipophilicity of the methoxy group may enhance blood-brain barrier penetration or protein binding, whereas hydroxylated analogs are more likely to participate in polar interactions (e.g., enzyme active sites) .

Biological Activity

2-Amino-4-methoxy-4-methylpentanoic acid (also known as AMPA) is a beta-amino acid with a unique structural profile that contributes to its biological activity. This compound is characterized by an amino group, a methoxy group, and a branched alkyl chain, making it distinct from other amino acids. It is an endogenous metabolite produced through the metabolism of L-leucine in humans. This article explores the biological activities associated with this compound, including its interactions with molecular targets, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₇H₁₅NO₃, with a molecular weight of 161.20 g/mol. The presence of the methoxy group enhances hydrophobic interactions, potentially influencing binding affinities with various proteins and enzymes.

1. Interaction with Molecular Targets

This compound exhibits several biological activities through its interaction with specific molecular targets:

  • Enzymatic Modulation : The compound can influence enzymatic activities by binding to active sites on enzymes, thereby modulating their functions.
  • Cellular Processes : Research indicates that this compound can affect cellular processes such as signal transduction pathways and metabolic regulation.

2. Therapeutic Potential

The unique structural features of this compound suggest its potential in drug development:

  • Antiviral Applications : Preliminary studies have indicated that compounds similar to this compound may exhibit antiviral properties by interfering with viral replication mechanisms .
  • Cancer Therapy : Its ability to modulate specific pathways could make it a candidate for cancer therapeutics, particularly in targeting metabolic pathways involved in tumor growth .

Case Studies and Research Findings

A review of recent literature reveals various studies focused on the biological activity of related compounds and their implications:

Study ReferenceFocusKey Findings
Antiviral activityCompounds similar to AMPA showed potential in inhibiting viral replication in vitro.
Cancer therapyModifications of amino acids like AMPA enhanced therapeutic efficacy against glioblastoma by targeting LAT1 transporters.
Enzymatic interactionsDemonstrated that AMPA could effectively modulate enzyme activities through specific binding interactions.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The amino and methoxy groups facilitate hydrogen bonding and hydrophobic interactions with target proteins.
  • Modulation of Pathways : By interacting with key enzymes and receptors, AMPA can influence various biochemical pathways, leading to altered cellular responses.

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